molecular formula C16H37N2O2+ B11726732 Dioxoamine; tetrabutylazanium

Dioxoamine; tetrabutylazanium

Cat. No.: B11726732
M. Wt: 289.48 g/mol
InChI Key: SHRKDVQQQPFSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioxoamine; tetrabutylazanium is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a quaternary ammonium salt, often used as a phase-transfer catalyst in organic synthesis. This compound is known for its ability to facilitate reactions between reactants in different phases, making it a valuable tool in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioxoamine; tetrabutylazanium typically involves the alkylation of tributylamine with 1-bromobutane. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:

[ \text{N(C}_4\text{H}_9\text{)}_3 + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{N(C}_4\text{H}_9\text{)}_4\text{Br} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dioxoamine; tetrabutylazanium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: The bromide ion in the compound can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Metathesis reactions typically involve the use of other halide salts or complex anions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of tetrabutylammonium salts with different anions.

Scientific Research Applications

Dioxoamine; tetrabutylazanium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between reactants in different phases, enhancing reaction rates and yields.

    Biology: The compound is employed in the synthesis of bioactive heterocycles, which are important in drug discovery and development.

    Medicine: It is used in the preparation of pharmaceutical intermediates and active ingredients.

    Industry: The compound is utilized in various industrial processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of dioxoamine; tetrabutylazanium involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the efficiency of the reaction. The compound interacts with molecular targets through ionic interactions and other non-covalent forces, promoting the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium bromide
  • Tetrabutylammonium chloride
  • Tetrabutylammonium fluoride
  • Tetrabutylammonium iodide

Uniqueness

Dioxoamine; tetrabutylazanium is unique due to its specific combination of properties, including its high solubility in organic solvents, stability under various reaction conditions, and effectiveness as a phase-transfer catalyst. Compared to similar compounds, it offers greater selectivity and efficiency in facilitating chemical reactions.

Properties

Molecular Formula

C16H37N2O2+

Molecular Weight

289.48 g/mol

IUPAC Name

nitrous acid;tetrabutylazanium

InChI

InChI=1S/C16H36N.HNO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;(H,2,3)/q+1;

InChI Key

SHRKDVQQQPFSIY-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.N(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.